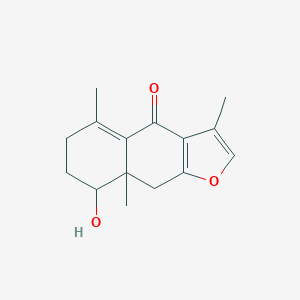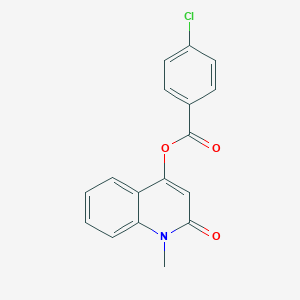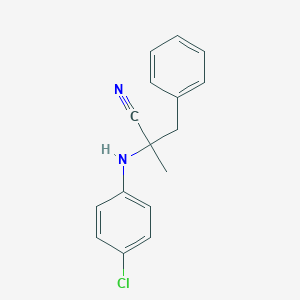![molecular formula C21H23ClN2S B232235 1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine](/img/structure/B232235.png)
1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine, also known as mCPP, is a psychoactive drug that belongs to the class of phenethylamines. This compound has been widely studied due to its potential therapeutic effects on various psychiatric disorders.
Mechanism of Action
The mechanism of action of 1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine is not fully understood. However, it is believed that 1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. It has also been suggested that 1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine may increase the release of serotonin, which can lead to its anxiogenic and hallucinogenic effects.
Biochemical and Physiological Effects
MCPP has been shown to have various biochemical and physiological effects. It increases the release of serotonin, which can lead to its anxiogenic and hallucinogenic effects. Additionally, 1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine has been shown to increase heart rate, blood pressure, and body temperature.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine in lab experiments is that it has a well-established synthesis method, and the compound is readily available. Additionally, 1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine has been shown to have anxiogenic and hallucinogenic effects, which can be useful in studying anxiety disorders and depression. However, one of the limitations of using 1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine in lab experiments is that it has limited selectivity for the 5-HT2A and 5-HT2C receptors, which can lead to non-specific effects.
Future Directions
There are several future directions for the study of 1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine. One direction is to investigate the potential therapeutic effects of 1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine on various psychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder. Another direction is to explore the mechanism of action of 1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine in more detail to gain a better understanding of its anxiogenic and hallucinogenic effects. Additionally, future studies could focus on developing more selective agonists for the 5-HT2A and 5-HT2C receptors to overcome the limitations of 1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine.
Conclusion
In conclusion, 1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine is a psychoactive drug that has been widely studied for its potential therapeutic effects on various psychiatric disorders. The synthesis of 1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine is well-established, and the compound has been shown to have anxiogenic and hallucinogenic effects. However, the mechanism of action of 1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine is not fully understood, and the compound has limited selectivity for the 5-HT2A and 5-HT2C receptors. Future studies could focus on investigating the potential therapeutic effects of 1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine, exploring its mechanism of action, and developing more selective agonists for the 5-HT2A and 5-HT2C receptors.
Synthesis Methods
The synthesis of 1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine involves the reaction of 3-chlorodibenzo[b,e]thiepin-11(6H)-one and 1-(2-aminoethyl)-4-methylpiperazine. The reaction is carried out in the presence of a catalyst and a solvent. The yield of 1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine is usually high, and the compound can be purified using various methods.
Scientific Research Applications
MCPP has been studied extensively for its potential therapeutic effects on various psychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder. It has been found to have anxiogenic and hallucinogenic effects, which can be useful in the treatment of anxiety disorders and depression. Additionally, 1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine has been shown to increase the release of serotonin, which is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep.
properties
Molecular Formula |
C21H23ClN2S |
|---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
1-[(2Z)-2-(3-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)ethyl]-4-methylpiperazine |
InChI |
InChI=1S/C21H23ClN2S/c1-23-10-12-24(13-11-23)9-8-19-18-5-3-2-4-16(18)15-25-21-14-17(22)6-7-20(19)21/h2-8,14H,9-13,15H2,1H3/b19-8- |
InChI Key |
UFCNCLSIWYRAOP-UWVJOHFNSA-N |
Isomeric SMILES |
CN1CCN(CC1)C/C=C/2\C3=C(C=C(C=C3)Cl)SCC4=CC=CC=C42 |
SMILES |
CN1CCN(CC1)CC=C2C3=C(C=C(C=C3)Cl)SCC4=CC=CC=C42 |
Canonical SMILES |
CN1CCN(CC1)CC=C2C3=C(C=C(C=C3)Cl)SCC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,11-Dihydrodibenzo[b,e]oxepin-11-yl imidothiocarbamate](/img/structure/B232155.png)
![4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B232156.png)

![[1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline](/img/structure/B232159.png)

![N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine](/img/structure/B232176.png)




![1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232200.png)

![2-[3-(Trifluoromethyl)anilino]nicotinamide](/img/structure/B232202.png)